![molecular formula C23H24FN3O4S B2591073 N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-61-2](/img/structure/B2591073.png)
N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research has demonstrated that derivatives of acetamide bearing piperidine and other heterocyclic cores exhibit moderate antibacterial activity. For instance, compounds synthesized with a piperidine nucleus have shown to inhibit the growth of various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These findings suggest the potential of N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Applications
Studies on sulfonamide-derived isatin compounds have explored their cytotoxic effects against hepatocellular carcinoma (HCC) cell lines, demonstrating significant anticancer potential. Some derivatives have shown high cytotoxicity and safety margins on cancer cells while maintaining lower toxicity on normal cells. This highlights the therapeutic promise of N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide derivatives in cancer treatment, especially for HCC management (Eldeeb et al., 2022).
Enzyme Inhibition and Molecular Docking Studies
Research into various N-substituted acetamide derivatives has revealed their potential in enzyme inhibition, particularly targeting enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies, supported by molecular docking, suggest the utility of N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide derivatives in developing therapeutic agents for diseases related to enzyme dysfunction (Virk et al., 2018).
Synthesis and Chemical Properties
The synthesis of N-substituted acetamide derivatives has been explored for their application in various fields, including antibacterial and anticancer research. The chemical synthesis involves multiple steps, including the use of piperidine and sulfonyl chloride derivatives, highlighting the compound's versatile chemical framework suitable for modification and application in drug development (Khalid et al., 2016).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-17-8-10-18(11-9-17)25-22(28)16-32(30,31)21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXSDVKZVZTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide |
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